Furan-2-yl(4-neopentylpiperazin-1-yl)methanone
Description
Furan-2-yl(4-neopentylpiperazin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl moiety linked via a carbonyl group to a 4-neopentyl-substituted piperazine ring.
Properties
IUPAC Name |
[4-(2,2-dimethylpropyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)11-15-6-8-16(9-7-15)13(17)12-5-4-10-18-12/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQMWHJDKBHBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mono-Alkylation of Piperazine
Piperazine, a symmetrical diamine, requires protection-deprotection strategies to achieve mono-alkylation. A representative pathway involves:
- Protection : Treat piperazine with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to form N-Boc-piperazine.
- Alkylation : React N-Boc-piperazine with neopentyl bromide (2,2-dimethylpropyl bromide) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds via an SN2 mechanism, favoring primary alkyl halides despite steric hindrance.
- Deprotection : Remove the Boc group using hydrochloric acid in dioxane, yielding 1-neopentylpiperazine.
Critical Parameters :
Alternative Alkylation Approaches
Direct alkylation without protection is feasible but less selective. Using excess piperazine (2–3 equiv) and limiting neopentyl bromide to 0.5 equiv can bias toward mono-substitution. However, this method yields mixtures requiring chromatographic separation.
Acylation of 4-Neopentylpiperazine with Furan-2-carbonyl Chloride
Preparation of Furan-2-carbonyl Chloride
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (40–50°C) for 2–4 hours. The reaction produces furan-2-carbonyl chloride, with excess SOCl₂ removed via distillation.
Coupling Reaction
- Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during acylation.
- Solvent : Dichloromethane or THF ensures solubility of both reactants.
- Procedure : Add furan-2-carbonyl chloride dropwise to a stirred solution of 4-neopentylpiperazine and TEA in DCM at 0°C. Warm to room temperature and stir for 12–24 hours.
Reaction Mechanism :
The secondary amine of 4-neopentylpiperazine performs a nucleophilic attack on the electrophilic carbonyl carbon, forming the ketone linkage and releasing HCl.
Optimization and Characterization
Yield Enhancement Strategies
Analytical Data
Alternative Synthetic Routes
Friedel-Crafts Acylation
Attempts to acylate furan directly with 4-neopentylpiperazine-1-carbonyl chloride under AlCl₃ catalysis are hindered by the furan’s electron-rich nature, leading to polymerization.
Industrial-Scale Considerations
- Cost Efficiency : Neopentyl bromide’s high cost motivates alternative alkylating agents, though none are reported for this compound.
- Safety : Exothermic reactions during acyl chloride preparation require controlled addition and cooling.
Chemical Reactions Analysis
Furan-2-yl(4-neopentylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic reagents like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Furan-2-yl(4-neopentylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-neopentylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-neopentyl group contrasts with smaller (e.g., piperidine) or aromatic (e.g., phenyl, fluorophenyl) substituents in analogs.
- Synthetic routes for analogs often involve nucleophilic substitution or condensation reactions, as seen in (92–95% yields for piperidine analogs) .
Physicochemical Properties
Table 2: Physicochemical Profiles of Selected Analogs
Key Observations :
- The neopentyl group’s hydrophobicity likely places the target compound’s solubility between polar analogs (e.g., hydroxyl-substituted, 102–103°C ) and nonpolar derivatives (e.g., phenyl-substituted methanones ).
- IR spectra for furan-2-yl methanones consistently show C=O stretches near 1680 cm⁻¹, a hallmark of the ketone group .
Key Observations :
- PTK inhibition is strongly influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., bromo, nitro) enhance activity, as seen in (IC50 = 2.72 μM for compound 8c) .
- The neopentyl group’s steric bulk may interfere with receptor binding compared to smaller substituents (e.g., morpholinomethyl in ) but could improve metabolic stability .
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